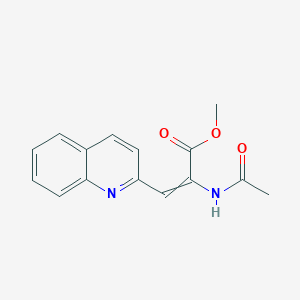![molecular formula C17H15BrN2O2 B14192539 2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole CAS No. 873691-38-4](/img/structure/B14192539.png)
2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(bromomethyl)benzoic acid with 4-ethoxybenzohydrazide under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization reactions to form larger ring systems or undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield corresponding amine derivatives, while oxidation can produce oxides or hydroxylated products.
Applications De Recherche Scientifique
2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mécanisme D'action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Bromomethyl)phenyl]-1,3,4-oxadiazole: Lacks the ethoxyphenyl group, which may affect its biological activity and chemical reactivity.
2-[4-(Methyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole: Lacks the bromine atom, which may reduce its ability to participate in nucleophilic substitution reactions.
2-[4-(Bromomethyl)phenyl]-5-phenyl-1,3,4-oxadiazole: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both the bromomethyl and ethoxyphenyl groups. These functional groups enhance its reactivity and potential applications in various fields. The bromomethyl group allows for versatile chemical modifications, while the ethoxyphenyl group can improve its solubility and binding interactions.
Propriétés
Numéro CAS |
873691-38-4 |
|---|---|
Formule moléculaire |
C17H15BrN2O2 |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-21-15-9-7-14(8-10-15)17-20-19-16(22-17)13-5-3-12(11-18)4-6-13/h3-10H,2,11H2,1H3 |
Clé InChI |
UPVOVIGGQFSFGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


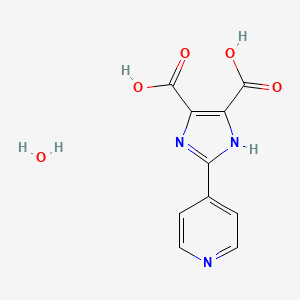
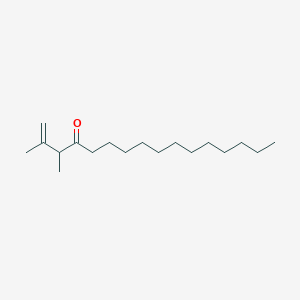
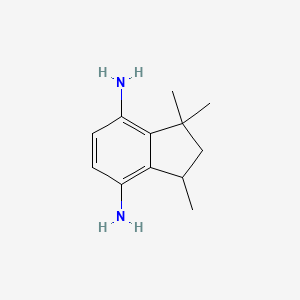
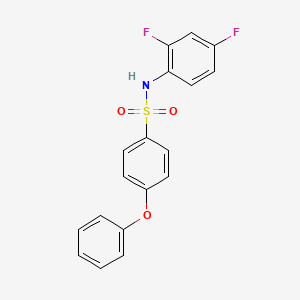
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
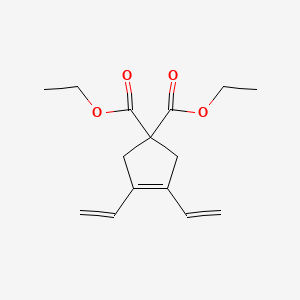

![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)
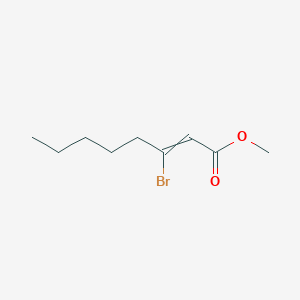
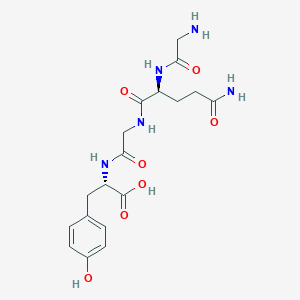
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)
